A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (R)-BINAP
A Comprehensive Technical Guide to the Synthesis of Enantiomerically Pure (R)-BINAP
(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand of paramount importance in the field of asymmetric catalysis. Its C₂-symmetric, atropisomeric structure allows for the formation of highly effective chiral metal complexes that can induce high enantioselectivity in a wide array of chemical transformations.[1][2] This technical guide provides an in-depth overview of the primary synthetic routes to obtain enantiomerically pure (R)-BINAP, tailored for researchers, scientists, and professionals in drug development. The methodologies presented herein are based on established and reliable procedures from peer-reviewed literature.
Two principal strategies for the synthesis of enantiomerically pure (R)-BINAP are detailed: the resolution of racemic BINAP dioxide (BINAPO) and the direct synthesis from enantiomerically pure (R)-1,1'-bi-2-naphthol ((R)-BINOL).
Method 1: Synthesis via Resolution of Racemic BINAP Dioxide
This classical approach involves the synthesis of racemic BINAP, its oxidation to the more easily handled racemic BINAPO, followed by the crucial step of diastereomeric resolution using a chiral resolving agent. The resolved (R)-BINAPO is then reduced to the final product, (R)-BINAP.
Experimental Protocol
Step 1: Synthesis of Racemic BINAP Dioxide (rac-BINAPO)
The synthesis of racemic BINAPO begins with the preparation of racemic 1,1'-bi-2-naphthol (BINOL), which is then converted to 2,2'-dibromo-1,1'-binaphthyl. Subsequent reaction with magnesium and diphenylphosphinyl chloride yields racemic BINAPO.
Step 2: Resolution of rac-BINAPO with (+)-Dibenzoyl-L-tartaric Acid ((+)-DBT)
The resolution of racemic BINAPO is achieved through the formation of a diastereomeric complex with (+)-dibenzoyl-L-tartaric acid.
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A solution of racemic BINAPO in chloroform is heated to reflux.
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A solution of (+)-dibenzoyl-L-tartaric acid monohydrate in warm ethyl acetate is added.
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The mixture is stirred at reflux and then allowed to stand at room temperature overnight to facilitate the crystallization of the (R)-BINAPO-(+)-DBT complex.
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The crystalline complex is collected by filtration, washed with cold ethyl acetate, and dried.[3]
Step 3: Liberation of (R)-BINAPO from the Diastereomeric Complex
The resolved (R)-BINAPO is liberated from its complex with (+)-DBT by treatment with a base.
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The (R)-BINAPO-(+)-DBT complex is treated with an aqueous solution of sodium hydroxide.
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The mixture is extracted with chloroform.
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The combined organic layers are washed with aqueous sodium hydroxide and water, then dried over anhydrous sodium sulfate.
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Evaporation of the solvent yields crude (R)-BINAPO, which can be further purified by recrystallization.[3]
Step 4: Reduction of (R)-BINAPO to (R)-BINAP
The final step is the reduction of the phosphine oxide to the desired phosphine.
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(R)-BINAPO is dissolved in a suitable solvent such as xylene.
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An excess of a reducing agent, typically trichlorosilane (HSiCl₃), is added in the presence of a tertiary amine like triethylamine (Et₃N).
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The reaction mixture is heated to reflux until the reduction is complete.
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After cooling, the reaction is quenched, and the product is extracted.
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The crude (R)-BINAP is purified by recrystallization to yield the final product.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |
| 2 | (R)-BINAPO-(+)-DBT complex | (R)-BINAPO | 92 | >98 (diastereomeric excess) |
| 3 | (R)-BINAPO | (R)-BINAPO-(+)-DBT complex | 99 | >98 |
| 4 | (R)-BINAP | (R)-BINAPO | ~70-80 | >99 |
Table 1: Summary of quantitative data for the synthesis of (R)-BINAP via resolution of racemic BINAPO.
Workflow Diagram
Caption: Synthetic workflow for (R)-BINAP via resolution.
Method 2: Synthesis from Enantiomerically Pure (R)-BINOL
A more contemporary and efficient route to (R)-BINAP starts from commercially available, enantiomerically pure (R)-BINOL. This method avoids the need for a classical resolution step. The key steps involve the conversion of (R)-BINOL to its ditriflate derivative, followed by a nickel-catalyzed phosphination reaction.[4][5]
Experimental Protocol
Step 1: Preparation of the Ditriflate of (R)-1,1'-bi-2-naphthol ((R)-BINOL-OTf)
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To a solution of (R)-(+)-1,1'-bi-2-naphthol in dry methylene chloride under a nitrogen atmosphere, add dry pyridine.
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Cool the mixture in an ice bath and add triflic anhydride dropwise.
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Allow the reaction to stir at room temperature overnight.
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Add hexane and filter the mixture through a pad of silica gel.
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Concentrate the filtrate under vacuum to obtain the (R)-BINOL ditriflate as a white solid.[4]
Step 2: Nickel-Catalyzed Phosphination to (R)-BINAP
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In an oven-dried flask under a nitrogen atmosphere, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe).
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Add anhydrous dimethylformamide (DMF) followed by diphenylphosphine.
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Heat the resulting dark red solution.
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In a separate flask, prepare a solution of the (R)-BINOL ditriflate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in anhydrous, degassed DMF.
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Transfer the solution of the ditriflate and DABCO to the nickel-phosphine mixture.
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Heat the reaction mixture until the ditriflate is consumed, adding additional portions of diphenylphosphine as needed.
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Cool the reaction mixture to induce crystallization of the product.
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Filter the solid, wash with methanol, and dry under vacuum to yield (R)-BINAP.[4]
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | (R)-BINOL Ditriflate | (R)-BINOL | 94 | >99 |
| 2 | (R)-BINAP | (R)-BINOL Ditriflate | 77 | >99 |
Table 2: Summary of quantitative data for the synthesis of (R)-BINAP from (R)-BINOL.
Workflow Diagram
